molecular formula C19H26N4O B2628281 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 1396882-68-0

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2628281
CAS No.: 1396882-68-0
M. Wt: 326.444
InChI Key: FUOGWJFUZQLRFG-UHFFFAOYSA-N
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Description

The compound “1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their extensive use in medicinal chemistry due to their abundance in natural products . They are particularly well known for their anticancer, antifungal, and antibacterial activities .


Synthesis Analysis

The synthesis of imidazole derivatives has been well studied in the past decade because of its importance as a bioactive scaffold . A simple, highly versatile, and efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles is achieved by four-component cyclocondensation of benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium acetate using sulphated yttria as a catalyst in ethanol . The synthesized compounds are characterized through IR, 1 H, and 13 C NMR and HR-MS .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups including an imidazole ring, a piperazine ring, and a phenyl group. The presence of these functional groups can significantly influence the physical and chemical properties of the molecule .


Chemical Reactions Analysis

Imidazole derivatives are known to undergo a variety of chemical reactions due to the presence of the imidazole ring. These reactions include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, and microwave-assisted reactions .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study detailed the synthesis and spectral characterization of novel piperazine derivatives, showing significant antimicrobial activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anticancer Activity

  • Another research effort synthesized 4-nitroimidazole derivatives and assessed their antiproliferative inhibition potency against various human cancer cell lines, identifying compounds with potent anticancer agents (Al-Soud et al., 2021).

Antimycobacterial and Antiviral Activities

  • The design, synthesis, and in vitro anti-HIV activity of new piperazinyl-4-nitroimidazole derivatives were investigated, aiming to develop new non-nucleoside reverse transcriptase inhibitors. Some compounds showed promising anti-HIV-1 and anti-HIV-2 activities (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antidiabetic Properties

  • Piperazine derivatives have been identified as new antidiabetic compounds through structure-activity relationship studies, revealing significant improvements in glucose tolerance without any adverse effects in rat models of type II diabetes (Le Bihan et al., 1999).

Anti-inflammatory and Antibacterial Activities

  • Research on azole-containing piperazine derivatives showed that they exhibited moderate to significant antibacterial and antifungal activities in vitro, with some compounds displaying remarkable broad-spectrum antimicrobial efficacy (Gan, Fang, & Zhou, 2010).

Future Directions

Imidazole derivatives, including “1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one”, have potential for further development due to their extensive use in medicinal chemistry . Future research could focus on exploring the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action.

Properties

IUPAC Name

1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-2-18(17-6-4-3-5-7-17)19(24)23-14-12-21(13-15-23)10-11-22-9-8-20-16-22/h3-9,16,18H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOGWJFUZQLRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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